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molecular formula C12H18N2S B8295583 [3-(Methylsulphanylmethyl)phenyl]piperazine

[3-(Methylsulphanylmethyl)phenyl]piperazine

Cat. No. B8295583
M. Wt: 222.35 g/mol
InChI Key: QETWUAWTGLABSE-UHFFFAOYSA-N
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Patent
US06548506B2

Procedure details

A mixture of 2.5 g of 1-iodo-3-(methylsulphanylmethyl)benzene, 1.3 g of sodium tert-butoxide, 0.35 mg of [1,1′-bis(diphenylphosphino)ferrocenyl]palladium chloride, 0.79 g of 1,1′-bis(diphenylphosphino)ferrocene, 4 g of piperazine and 100 cm3 of toluene was heated at 900° C. under a nitrogen stream for 24 hours. The reaction mixture was cooled to room temperature and filtered through sintered glass. The filtrate was washed with 250 cm3 of dichloromethane and then concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained was purified by silica gel column chromatography (particle size 0.04-0.06 mm, diameter 4 cm, height 20 cm) under a pressure of 0.5 bar of nitrogen with a mixture of dichloromethane and methanol (90/10 by volume) and then a mixture of dichloromethane and methanol (85/15 by volume) as eluents, 100-cm3 fractions were collected. Fractions 29 to 36 were combined and concentrated to dryness under reduced pressure (2.7 kPa). The oil obtained was distilled in a bulb oven (B.p.=160° C. approximately under a pressure of 0.1 mm of mercury). 0.67 g of 4-[3-(methylsulphanylmethyl)phenyl]piperazine was obtained in the form of a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocenyl]palladium chloride
Quantity
0.35 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][S:9][CH3:10])[CH:3]=1.CC(C)([O-])C.[Na+].[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[CH3:10][S:9][CH2:8][C:4]1[CH:3]=[C:2]([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH:7]=[CH:6][CH:5]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=CC(=CC=C1)CSC
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
[1,1′-bis(diphenylphosphino)ferrocenyl]palladium chloride
Quantity
0.35 mg
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.79 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
900 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through sintered glass
WASH
Type
WASH
Details
The filtrate was washed with 250 cm3 of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (particle size 0.04-0.06 mm, diameter 4 cm, height 20 cm) under a pressure of 0.5 bar of nitrogen with a mixture of dichloromethane and methanol (90/10 by volume)
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and methanol (85/15 by volume) as eluents
CUSTOM
Type
CUSTOM
Details
100-cm3 fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The oil obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled in a bulb oven (B.p.=160° C. approximately under a pressure of 0.1 mm of mercury)

Outcomes

Product
Name
Type
product
Smiles
CSCC=1C=C(C=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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